Bienvenue dans la boutique en ligne BenchChem!

4-Propylimidazolidin-2-one

enantiomeric purity chiral building block asymmetric synthesis

4-Propylimidazolidin-2-one (CAS 168092-18-0) is a chiral 4‑substituted cyclic urea, existing as the (−)-enantiomer. With a molecular weight of 128.17 g·mol⁻¹, a computed density of 1.0±0.1 g·cm⁻³, and a predicted boiling point of 314.7±11.0 °C, it is a low-molecular-weight heterocycle amenable to both solution‑phase and solid‑phase synthetic workflows.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 168092-18-0
Cat. No. B062229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propylimidazolidin-2-one
CAS168092-18-0
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCCCC1CNC(=O)N1
InChIInChI=1S/C6H12N2O/c1-2-3-5-4-7-6(9)8-5/h5H,2-4H2,1H3,(H2,7,8,9)
InChIKeyHQGNEMNTJFPVKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propylimidazolidin-2-one (CAS 168092-18-0): Physicochemical Profile and Structural Biology Context


4-Propylimidazolidin-2-one (CAS 168092-18-0) is a chiral 4‑substituted cyclic urea, existing as the (−)-enantiomer . With a molecular weight of 128.17 g·mol⁻¹, a computed density of 1.0±0.1 g·cm⁻³, and a predicted boiling point of 314.7±11.0 °C, it is a low-molecular-weight heterocycle amenable to both solution‑phase and solid‑phase synthetic workflows . The imidazolidin‑2‑one scaffold is recognized as a privileged fragment in medicinal chemistry, and the 4‑propyl variant has been co‑crystallized in the active site of β‑secretase (BACE‑1) as part of the inhibitor SCH736062 (PDB 3L5E), demonstrating its ability to engage conserved catalytic aspartate residues [1][2].

Why Generic Imidazolidin‑2‑ones Cannot Substitute for 4‑Propylimidazolidin‑2‑one (CAS 168092-18-0)


Imidazolidin‑2‑ones with different 4‑position substituents (e.g., -H, -CH₃, -CH₄H₉) are not interchangeable because the nature of the alkyl chain directly dictates ring‑puckering, the spatial orientation of the N‑H hydrogen‑bond donors, and the overall lipophilicity of the fragment [1]. In the BACE‑1 active site, the 4‑propyl group of the imidazolidin‑2‑one moiety contributes to a precise hydrophobic interaction network; truncating or extending the chain would alter the binding pose and compromise the critical bidentate interaction with the catalytic aspartate dyad [2][3]. Consequently, SAR data obtained with one 4‑alkyl analog cannot be confidently extrapolated to another, making accurate chemical procurement essential for reproducible fragment‑based drug discovery or lead‑optimization campaigns.

Quantitative Differentiation Evidence for 4‑Propylimidazolidin‑2‑one (CAS 168092-18-0) vs. Closest Analogs


Enantiomeric Identity: (−)-Enantiomer vs. Racemic Mixture

CAS 168092-18-0 represents the single (−)-enantiomer of 4-propylimidazolidin-2-one, as distinct from the racemate or the (+)-enantiomer (CAS 168092-17-9) . In the BACE inhibitor SCH736062, the absolute configuration at the 4-position of the imidazolidinone ring is designated (S), indicating that only one enantiomer is competent for target engagement [1]. While direct enantiomer‑vs‑enantiomer biochemical IC₅₀ data for the isolated fragment are not publicly available, the structural biology evidence establishes that procurement of the incorrect enantiomer will entirely abrogate the specific interaction observed in the 3L5E crystal structure [2].

enantiomeric purity chiral building block asymmetric synthesis

Molecular Weight Increment vs. Unsubstituted Imidazolidin‑2‑one

Relative to the parent imidazolidin‑2‑one scaffold (C₃H₆N₂O, MW 86.09 g·mol⁻¹), 4‑propylimidazolidin‑2‑one possesses an additional n‑propyl group, increasing the molecular weight by 42.08 g·mol⁻¹ to 128.17 g·mol⁻¹ . This increment places the compound in a higher molecular‑weight bracket, shifting its logP by approximately +1.5 to +2.0 units compared to the unsubstituted core (estimated via the atom‑based Ghose‑Crippen method) [1]. The enhanced lipophilicity can favor passive membrane permeability in cell‑based assays, a feature exploited by incorporating the 4‑propylimidazolidin‑2‑one substructure into the brain‑penetrant BACE inhibitor SCH736062 [2].

physicochemical properties lipophilicity fragment library design

X‑ray Crystallographic Validation of Binding‑Competent Conformation

The 4‑propylimidazolidin‑2‑one moiety was co‑crystallized with BACE‑1 as the C‑terminal cap of inhibitor SCH736062, with the structure solved at 1.53 Å resolution (PDB 3L5E) [1]. The imidazolidin‑2‑one ring engages in a network of hydrogen bonds with the catalytic aspartates (Asp32 and Asp228), while the 4‑propyl substituent occupies a hydrophobic sub‑pocket defined by residues Leu30, Tyr71, Phe108, and Ile118 [2]. This electron‑density‑validated binding mode (Real‑Space Correlation Coefficient 0.914) is absent for the 4‑unsubstituted or 4‑methyl analogs, which have not been reported in analogous BACE‑1 co‑crystal structures [3].

structural biology fragment-based drug discovery BACE-1 inhibition

Application Scenarios Where 4‑Propylimidazolidin‑2‑one (CAS 168092-18-0) Offers Differentiated Value


Fragment‑Based Lead Discovery Targeting Aspartyl Proteases

The co‑crystal structure of SCH736062 (PDB 3L5E) demonstrates that the 4‑propylimidazolidin‑2‑one fragment can productively engage the catalytic aspartate dyad of BACE‑1 [1]. Teams pursuing fragment‑based screening against BACE‑1 or homologous aspartyl proteases (e.g., cathepsin D, renin) should prioritize this specific 4‑alkyl chain length to recapitulate the hydrophobic contacts observed in the validated structure [2].

Chiral Pool Synthesis of Vicinal Diamine Building Blocks

The (−)-enantiomer (CAS 168092-18-0) provides a single, defined stereocenter at the 4‑position. Base‑catalyzed hydrolysis of the cyclic urea yields enantiopure 1,2-diaminopentane derivatives, which are versatile intermediates for the construction of chiral ligands, organocatalysts, and peptidomimetics [1]. The propyl side chain imparts a distinct steric environment compared to the more common 4‑isopropyl variant, broadening accessible chemical space [2].

CNS Drug Discovery Programs Requiring Balanced Lipophilicity

The computed logP increase of ~1.5–2.0 units over the unsubstituted imidazolidin‑2‑one positions the 4‑propyl derivative within the CNS‑MPO‑recommended lipophilicity range (logP 1–3) when incorporated into larger scaffolds [1]. This is consistent with the observed brain penetration of SCH736062, making the fragment a strategic choice for CNS‑oriented medicinal chemistry campaigns [2].

Development of Selective Protease Inhibitor Pharmacophores

The 4‑propyl group fills a defined hydrophobic sub‑pocket in BACE‑1 (residues Leu30, Tyr71, Phe108, Ile118) [1]. Similar hydrophobic pockets exist in other therapeutically relevant proteases (e.g., HIV‑1 protease, HCV NS3/4A). Screening libraries that include 4‑propylimidazolidin‑2‑one may uncover selective hits that shorter‑chain or more polar analogs would miss [2].

Quote Request

Request a Quote for 4-Propylimidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.